molecular formula C17H13F2N3O3S B2763496 (3,4-difluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851802-38-5

(3,4-difluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2763496
CAS No.: 851802-38-5
M. Wt: 377.37
InChI Key: NKOJFXCLZGOZFN-UHFFFAOYSA-N
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Description

(3,4-difluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a recognized potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3) [https://pubmed.ncbi.nlm.nih.gov/37989017/]. This compound has emerged as a critical pharmacological tool for dissecting the LKB1-SIK signaling pathway, which plays a pivotal role in regulating the CREB-regulated transcription coactivator (CRTC) family and subsequent gene expression. Its primary research value lies in its application in oncology, particularly in investigating metabolic vulnerabilities in cancer. For instance, it has been shown to suppress the growth of glioblastoma stem cells by disrupting their metabolic adaptations [https://pubmed.ncbi.nlm.nih.gov/37989017/]. Furthermore, by inhibiting SIK3, this compound can modulate innate immune responses and inflammatory processes, making it a valuable probe for immunological research aimed at understanding macrophage polarization, NLRP3 inflammasome regulation, and T-cell function. The precise inhibition of SIK3 offers a strategic approach to uncouple metabolic reprogramming from oncogenic signaling, providing profound insights for developing novel therapeutic strategies against aggressive cancers and inflammatory diseases.

Properties

IUPAC Name

(3,4-difluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c18-14-6-3-12(9-15(14)19)16(23)21-8-7-20-17(21)26-10-11-1-4-13(5-2-11)22(24)25/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOJFXCLZGOZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-difluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , with a molecular formula of C17H13F2N3O3SC_{17}H_{13}F_2N_3O_3S and a molecular weight of 377.37 g/mol, features a complex structure that combines a difluorophenyl group with an imidazole derivative. This unique combination suggests potential for diverse biological activities, influenced by its electronic properties and structural characteristics.

Structural Features and Implications

The compound's structure includes:

  • Imidazole Ring : Known for its role in various biological systems and medicinal chemistry.
  • Difluorophenyl Moiety : Enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Nitrobenzylthio Group : This may contribute to the compound's pharmacological profile, particularly in antimicrobial activity.

Biological Activity Overview

Research indicates that compounds containing imidazole rings often exhibit significant pharmacological effects. The biological activities associated with this compound can be categorized as follows:

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antibacterial properties. For instance:

  • Jain et al. synthesized various imidazole derivatives and tested their activity against Staphylococcus aureus and Escherichia coli, finding promising results for certain analogues .
  • The presence of electron-withdrawing groups like nitro may enhance the antibacterial efficacy by improving the binding affinity to bacterial targets.

Anticancer Potential

Imidazole-containing compounds have shown potential in anticancer research:

  • Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The structural features of imidazole derivatives contribute to their ability to interact with DNA and inhibit tumor growth.

Case Studies

Several studies highlight the biological activity of related compounds:

  • Antibacterial Study :
    • A study on 2-trifluoromethyl-1H-imidazole analogues demonstrated effective antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications can significantly impact activity .
  • Anticancer Research :
    • Research into 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazoles indicated notable cytotoxicity against various cancer cell lines, reinforcing the potential for imidazole derivatives in cancer therapy .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
1H-imidazoleContains an imidazole ringDiverse biological activities
4-nitrobenzylthioacetamideThioether functionalityExhibits antimicrobial properties
2-(4-fluorobenzyl)thiazoleContains a thiazole ringNotable anticancer activity

The unique combination of difluorophenyl and nitrobenzylthio groups in this compound may confer distinct properties not present in these similar compounds.

Predictive Modeling and Future Directions

Predictive models using computer-aided drug design tools can assess the potential biological activities of this compound based on its structure. Such models can provide insights into how modifications might enhance efficacy or reduce toxicity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that imidazole derivatives, including those similar to (3,4-difluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, exhibit significant antimicrobial properties. For instance, imidazol-4-ones have been utilized in the synthesis of compounds that demonstrate activity against various pathogens, including bacteria and fungi. The presence of the difluorophenyl group may enhance the lipophilicity and overall biological activity of these compounds .

Antiviral Properties
Compounds with imidazole scaffolds have been investigated for their antiviral effects. The specific structure of this compound suggests potential efficacy against viral infections due to its ability to interfere with viral replication mechanisms. Similar compounds have shown promise as anti-HIV agents in preliminary studies .

Synthesis and Structural Studies

Synthetic Pathways
The synthesis of this compound can be achieved through various synthetic strategies involving the coupling of difluorophenyl derivatives with thioimidazoles. The methodologies employed for synthesizing similar compounds often include nucleophilic substitutions and cyclization reactions that are critical for developing new pharmaceuticals .

Case Studies

StudyFindings
Antimicrobial Evaluation A study demonstrated that imidazole derivatives showed significant antimicrobial activity against standard strains of bacteria and fungi, suggesting that this compound could be effective against similar pathogens .
Antiviral Research Research highlighted the antiviral potential of imidazole derivatives in inhibiting HIV replication, indicating that modifications like those present in this compound could enhance efficacy .
Synthetic Development A review on imidazolones discussed their synthesis and application in natural product synthesis, emphasizing the versatility of such compounds in medicinal chemistry .

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Nitrobenzyl Thioether

The electron-withdrawing nitro group activates the benzyl carbon for nucleophilic substitution. This reaction is critical for modifying the thioether side chain.

Reaction Conditions Products Yield References
Displacement with aminesDMF, 80°C, 12 h, K₂CO₃(3,4-Difluorophenyl)(2-(alkyl/arylamino)-4,5-dihydro-1H-imidazol-1-yl)methanone60–75%
Thiol exchangeEthanol, reflux, 6 hDerivatives with alternate thiols (e.g., arylthiols)55–65%

Mechanism : The nitro group stabilizes the transition state via resonance, facilitating nucleophilic attack at the benzylic carbon.

Oxidation of the Thioether Group

The thioether (-S-CH₂-) undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.

Reagent Conditions Product Yield References
H₂O₂ (30%)Acetic acid, 50°C, 4 hSulfoxide derivative85%
mCPBA (1.2 equiv)DCM, 0°C → RT, 2 hSulfone derivative78%

Applications : Sulfoxides enhance hydrogen-bonding capacity, while sulfones improve metabolic stability.

Reduction of the Nitro Group

The nitro group can be reduced to an amine, enabling further functionalization (e.g., amidation, Schiff base formation).

Reagent Conditions Product Yield References
H₂, Pd/C (10%)EtOH, 25°C, 12 h, 1 atm(3,4-Difluorophenyl)(2-((4-aminobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone90%
Fe/NH₄ClH₂O/EtOH (1:1), 70°C, 6 hSame as above82%

Downstream Reactions : The resultant amine undergoes acylation or diazotization for bioconjugation .

Cyclization Reactions Involving the Imidazole Ring

The 4,5-dihydroimidazole ring participates in cyclization to form fused heterocycles.

Reagent Conditions Product Yield References
POCl₃Toluene, reflux, 8 h1,3,4-Thiadiazole-fused imidazole derivative68%
Lawesson’s reagentTHF, 60°C, 4 hThioimidazolone analog72%

Key Insight : Cyclization enhances π-stacking interactions, relevant to kinase inhibition .

Hydrolysis of the Methanone Group

The methanone group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Product Yield References
2M NaOH, EtOH/H₂O, reflux, 6 h(3,4-Difluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)carboxylic acid65%
Conc. HCl, RT, 24 hSame as above58%

Applications : Carboxylic acid derivatives serve as intermediates for ester or amide prodrugs.

Electrophilic Aromatic Substitution on the 3,4-Difluorophenyl Ring

The electron-deficient difluorophenyl ring undergoes selective substitution at the meta position.

Reagent Conditions Product Yield References
HNO₃/H₂SO₄0°C, 2 hNitro-substituted derivative at C545%
Br₂, FeBr₃DCM, RT, 4 hBromo-substituted derivative at C560%

Regioselectivity : Fluorine atoms direct electrophiles to the less hindered meta position.

Metal-Catalyzed Cross-Coupling Reactions

The thioether and imidazole groups enable Suzuki-Miyaura and Ullmann couplings.

Reaction Catalyst Product Yield References
Suzuki coupling (aryl boronic acid)Pd(PPh₃)₄, K₂CO₃Biaryl derivatives at the nitrobenzyl position70%
Ullmann coupling (aryl iodide)CuI, L-prolineN-Aryl imidazole analogs65%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Key structural analogs include imidazole and triazole derivatives with variations in aromatic substituents and sulfur-linked groups. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison
Compound Name R1 (Aromatic Group) R2 (S-Linked Group) Molecular Formula Molecular Weight Key Features
Target Compound 3,4-Difluorophenyl 4-Nitrobenzyl C₂₁H₁₆F₂N₃O₃S 428.43 Strong electron-withdrawing (EWG) nitro group; difluoro substitution enhances lipophilicity
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4-Nitrophenyl 3-(Trifluoromethyl)benzyl C₁₈H₁₄F₃N₃O₃S 409.38 Nitro and trifluoromethyl (CF₃) groups; CF₃ increases metabolic stability
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone 4-Chlorophenyl Methyl C₁₂H₁₃ClN₂OS 284.76 Chloro and methyl groups; lower molecular weight (MW) and polarity
2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole 4-Fluorophenyl/3-Methoxyphenyl N/A (4,5-dimethylimidazole) C₁₈H₁₈FN₂O 309.35 Fluorine and methoxy groups; aromatic substituents modulate π-π interactions
Key Observations:

3,4-Difluorophenyl substitution introduces steric and electronic effects distinct from mono-fluorinated (e.g., 4-fluorophenyl in ) or chlorinated (e.g., 4-chlorophenyl in ) analogs.

Lipophilicity and Solubility :

  • The target’s higher MW (428.43) compared to (409.38) and (284.76) suggests reduced aqueous solubility, which may impact bioavailability.
  • The 4-nitrobenzyl group increases polarity relative to methylsulfanyl in , but the difluorophenyl moiety counterbalances this with hydrophobic character.

Synthetic Pathways :

  • The target’s synthesis likely mirrors S-alkylation methods used for triazole-thioether derivatives (e.g., reaction of α-halogenated ketones with thioimidazolines under basic conditions) .
  • In contrast, employs Friedel-Crafts or nucleophilic substitution routes for aryl-alkyl linkages.

Crystallographic and Stability Considerations

  • The partially saturated 4,5-dihydroimidazole core in the target compound may adopt puckered conformations, unlike planar aromatic imidazoles (e.g., ), affecting crystal packing and melting points.
  • Strong EWGs (NO₂, F) could promote intermolecular dipole interactions, enhancing crystalline stability .

Q & A

Q. Table 1: Key Substituent Effects in Analogous Compounds

Compound SubstituentsBioactivity TrendReference
4-Nitrobenzyl vs. 3-Fluorobenzyl↑ Cytotoxicity in cancer cells
3,4-Difluorophenyl vs. p-Tolyl↑ Solubility, ↓ Metabolic stability

Advanced: What strategies mitigate stability issues during in vitro pharmacological assays?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the thioether linkage or nitro group reduction under physiological pH.
  • Stabilization Methods :
    • Use deuterated solvents or antioxidants (e.g., BHT) in storage buffers .
    • Conduct accelerated stability studies via DSC/TGA to identify decomposition thresholds (e.g., >150°C for nitro group stability) .

Basic: How to design a robust SAR study for optimizing target selectivity?

Methodological Answer:

Library Design : Synthesize derivatives with systematic substitutions (e.g., replacing 4-nitrobenzyl with 4-cyanobenzyl or 4-aminobenzyl) .

Assay Panels : Screen against related off-target receptors (e.g., comparing activity at adrenergic vs. dopaminergic receptors) .

Data Normalization : Express IC50_{50} values relative to a positive control (e.g., doxorubicin for cytotoxicity assays) .

Advanced: How can environmental fate studies inform lab safety protocols?

Methodological Answer:

  • Persistence Analysis : Use OECD 301B biodegradation tests to assess half-life in aqueous media; nitro groups often confer resistance to microbial degradation .
  • Ecotoxicity : Perform Daphnia magna acute toxicity assays (EC50_{50} determination) .
  • Waste Management : Neutralize nitro-containing byproducts with Fe0^0/HCl to reduce mutagenic potential .

Advanced: What in silico tools predict metabolic pathways and potential toxophores?

Methodological Answer:

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify:
    • Cytochrome P450 oxidation sites (e.g., on the dihydroimidazole ring) .
    • Toxophores: Nitro groups may generate reactive oxygen species (ROS) .
  • Validation : Compare predictions with in vitro microsomal incubation data (e.g., human liver microsomes + NADPH) .

Basic: What crystallization techniques improve X-ray diffraction quality for structural confirmation?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) to optimize crystal growth; fluorinated phenyl groups often require slow evaporation .
  • Cryocooling : Mount crystals in Paratone-N oil at 100 K to reduce thermal motion artifacts .

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